2-(2-Methylpropoxy)ethanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

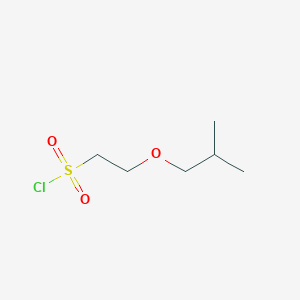

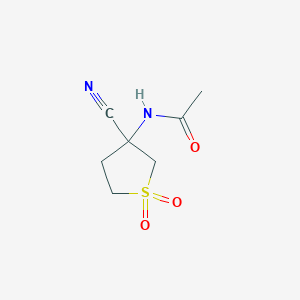

“2-(2-Methylpropoxy)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 1343364-77-1 . It has a molecular weight of 200.69 . The IUPAC name for this compound is 2-isobutoxyethanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13ClO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like methanesulfonyl chloride are known to be highly reactive. They function as a source of the “CH3SO2+” synthon and are used to give methanesulfonates by their reaction with alcohols in the presence of a non-nucleophilic base .科学的研究の応用

1. Heterocyclic Synthesis

One significant application of sulfonyl chloride derivatives is in the synthesis of new heterocyclic systems. For instance, 1,2-ethanedisulfenyl chloride has been utilized as an electrophilic reagent for preparing dihydro-1,4-dithiino substituted aromatics, reacting with activated aromatics to yield several new heterocyclic systems in modest yields (Allared et al., 2001).

2. Palladium-catalyzed Desulfinylative C–C Coupling

Another noteworthy application is in the desulfinylative palladium-catalyzed C–C coupling with Grignard reagents and sodium salts of dimethyl malonate and methyl acetoacetate, using sulfonyl chlorides as electrophilic partners. This process allows for the regioselective formation of various allylic derivatives, showcasing the versatility of sulfonyl chlorides in facilitating complex organic reactions (Volla et al., 2009).

3. Synthesis of Functional Aromatic Multisulfonyl Chlorides

Sulfonyl chlorides are also central to the synthesis of functional aromatic multisulfonyl chlorides, which are pivotal in the development of dendritic and complex organic molecules. The synthesis involves a sequence of reactions, culminating in the quantitative oxidative chlorination of various thiophenyl groups to produce sulfonyl chlorides. These compounds serve as starting building blocks in a new synthetic strategy for preparing complex organic molecules, demonstrating the critical role of sulfonyl chlorides in advanced organic synthesis (Percec et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, ethanesulfonyl chloride, indicates that it is highly toxic and corrosive. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

特性

IUPAC Name |

2-(2-methylpropoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXQTBMIKWHUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B2868249.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)